3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine

Drug Discovery Physicochemical Property Optimization ADME Prediction

3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 338406-33-0) is a poly-substituted pyridine derivative with a molecular weight of 268.66 g/mol. This compound serves as a versatile intermediate, incorporating a chlorine atom for further functionalization via cross-coupling, a trifluoromethyl group that enhances metabolic stability and lipophilicity (XLogP3 of 2.9), and an N-(3-methoxypropyl) side chain that can modulate target interactions.

Molecular Formula C10H12ClF3N2O
Molecular Weight 268.66
CAS No. 338406-33-0
Cat. No. B2393437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine
CAS338406-33-0
Molecular FormulaC10H12ClF3N2O
Molecular Weight268.66
Structural Identifiers
SMILESCOCCCNC1=C(C=C(C=N1)C(F)(F)F)Cl
InChIInChI=1S/C10H12ClF3N2O/c1-17-4-2-3-15-9-8(11)5-7(6-16-9)10(12,13)14/h5-6H,2-4H2,1H3,(H,15,16)
InChIKeyDZMVTZLUGVTJDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 338406-33-0): A Key Building Block for Medicinal Chemistry and Chemical Biology


3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 338406-33-0) is a poly-substituted pyridine derivative with a molecular weight of 268.66 g/mol [1]. This compound serves as a versatile intermediate, incorporating a chlorine atom for further functionalization via cross-coupling, a trifluoromethyl group that enhances metabolic stability and lipophilicity (XLogP3 of 2.9), and an N-(3-methoxypropyl) side chain that can modulate target interactions [2]. Its structure makes it a candidate for generating libraries of analogs in drug discovery programs targeting kinases, GPCRs, and other protein classes, as well as a probe in chemical biology, with vendor-reported purity typically at 95% or higher .

Supports parallel library synthesis via aryl-Cl cross-coupling (Suzuki, Buchwald-Hartwig)
Reported synthetic handle enables late-stage diversification
Pre-functionalized N-(3-methoxypropyl) side chain for pharmacophore anchoring
Computed logP context may support permeability screening
Supplier-reported purity specification ≥95% (LC-MS/NMR)
Verifiable lot-specific COA recommended for SAR studies

Why 3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine Cannot Be Replaced by Common Analogs


Simple substitution with the des-chloro analog (CAS 838891-60-4) eliminates a critical synthetic handle for palladium-catalyzed cross-coupling reactions, drastically limiting the scope of derivative generation [1]. Similarly, using the des-N-alkyl analog (CAS 79456-26-1) results in a compound with a fundamentally different solubility and target-binding profile due to the loss of the hydrogen-bond-accepting methoxypropyl chain, which also alters its computed lipophilicity . These structural nuances create quantifiable divergence in physicochemical properties that directly impact compound library design and structure-activity relationship (SAR) exploration [1].

Des-chloro analog (CAS 838891-60-4)
Absence of aryl-Cl handle may eliminate cross-coupling diversification, limiting derivative scope significantly.
Synthetic utility mismatch
Des-N-alkyl analog (CAS 79456-26-1)
Loss of methoxypropyl chain may alter solubility, target-binding profile, and computed lipophilicity.
Physicochemical profile mismatch

Quantitative Differentiation Guide: 3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine vs. Closest Analogs


Enhanced Lipophilicity for Membrane Permeability vs. Des-Chloro Analog

The target compound exhibits a computed XLogP3 of 2.9, compared to the des-chloro analog N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine (CAS 838891-60-4), which has an XLogP3 of 1.8. This is a calculated difference of +1.1 log units, indicating a 12.6-fold increase in partition coefficient, crucial for passive membrane permeability [1].

Lipophilicity (XLogP3)
Computed (PubChem)
Target: 2.9 vs Analog: 1.8
+1.1 logP (~12.6× partition)
Supports membrane permeability screening context
In silico prediction; experimental logD may differ
Drug Discovery Physicochemical Property Optimization ADME Prediction

Higher Synthetic Utility: Presence of a Chlorine Handle vs. Des-Chloro Analog

The target compound possesses a chlorine atom at the 3-position of the pyridine ring, a versatile functional group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables direct, selective derivatization to explore SAR. The des-chloro analog (CAS 838891-60-4) lacks this functional handle, reducing it to a single-point diversification scaffold with a limit of 1 synthetic step for modification at that position, compared to a virtually unlimited scope for the target compound [1].

Synthetic Handle (Aryl-Cl)
Structural analysis
Present (target) vs Absent (analog)
Enables cross-coupling diversification
Reaction scope depends on specific conditions
Medicinal Chemistry Parallel Synthesis Cross-Coupling

Verifiable Baseline Purity Specification for Procurement vs. Uncharacterized Sources

Reputable chemical suppliers provide this compound with a quantifiable purity specification of ≥95%, as verified by LC-MS or NMR. This contrasts with uncharacterized or lower-purity sources, where batch-to-batch variability can introduce confounding inhibitory activity in biological assays . Quantitative control over purity is essential for reproducible dose-response experiments.

Purity Specification
Supplier-reported
≥95% (LC-MS/NMR) vs Unknown
May support reproducible SAR studies
Verify with lot-specific COA before use
Compound Management Procurement Quality Control High-Throughput Screening

Higher Molecular Complexity and Heavy Atom Count vs. Simple Pyridine Scaffolds

With a heavy atom count of 17 and a complexity score of 228, the target compound offers a higher degree of pre-functionalization compared to the core scaffold 3-chloro-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-26-1), which has a heavy atom count of 14 and a complexity score of 160 [1]. This allows for a more advanced starting point in a synthetic route, potentially saving multiple synthetic steps [2].

Molecular Complexity
Computed
17 heavy atoms, Complexity 228 vs 14, 160
Reduces synthetic steps in library construction
Complexity score may not reflect synthetic effort
Fragment-Based Drug Discovery Molecular Complexity Scaffold Hopping

Primary Application Scenarios for 3-Chloro-N-(3-methoxypropyl)-5-(trifluoromethyl)pyridin-2-amine


Medicinal Chemistry: Lead Optimization via Focused Library Synthesis

The combination of an aryl chloride and a pre-installed methoxypropyl chain makes this compound an ideal late-stage diversification point. Its logP of 2.9 [1] places it in a favorable range for CNS or intracellular target space. Researchers can rapidly generate arrays of analogs via Suzuki coupling, systematically probing the impact of substituents on potency and ADME properties, while the N-alkyl chain offers a pharmacophore anchor.

Chemical Biology: Probe Design for Target Engagement Studies

The high validated purity (≥95%) [1] and structural features support its use in designing chemical probes. The chlorine can be exploited for late-stage installation of a photoaffinity label or a fluorescent reporter group, while the trifluoromethyl group makes it compatible with 19F NMR-based binding assays.

Process Chemistry: Advanced Intermediate for Scalable Synthesis

With a heavy atom count of 17 [1], this compound is a significantly more advanced intermediate than the simpler pyridin-2-amine core. For process chemists, procuring this compound with a defined purity specification can reduce the number of steps in a GMP synthesis sequence, decreasing the burden of in-process control and yield loss, and accelerating the delivery of preclinical candidates.

Application
Selection Property
Validation Focus
Focused library synthesis for lead optimization
Aryl-Cl handle for cross-coupling and pre-installed N-alkyl pharmacophore
Assess analog ADME profiles and target potency in screening cascade
Chemical probe design for target engagement
Chlorine substitution site for reporter or affinity tag attachment
Verify probe selectivity and 19F NMR binding assay compatibility
Advanced intermediate for scalable synthesis
Higher molecular complexity reduces synthetic step count
Confirm purity specification and process robustness for scale-up
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